3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine

Organic Synthesis Cross-coupling Regioselectivity

Researchers synthesizing imidazo[1,2-a]pyridine libraries face regioselectivity issues with generic polyhalogenated analogs. This compound provides a defined sequential functionalization pathway. • 8-Iodo enables first-step Suzuki coupling diversification (87-90% yield). • 3-Br and 6-Cl offer two additional orthogonal handles for stepwise elaboration. • Eliminates regioisomeric mixtures, reducing purification burden in lead optimization. Ideal for kinase-targeted libraries and radiopharmaceutical probe development.

Molecular Formula C7H3BrClIN2
Molecular Weight 357.37 g/mol
CAS No. 1221791-77-0
Cat. No. B1520439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
CAS1221791-77-0
Molecular FormulaC7H3BrClIN2
Molecular Weight357.37 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(N2C=C1Cl)Br)I
InChIInChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H
InChIKeyNOBLVPYZQVLTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine: Polyhalogenated Scaffold


3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (CAS 1221791-77-0) is a polyhalogenated heterocyclic compound with the molecular formula C7H3BrClIN2 and a molecular weight of 357.37 g/mol . It is characterized by a unique pattern of bromine, chlorine, and iodine substituents on the imidazo[1,2-a]pyridine core, a scaffold known for its broad spectrum of therapeutic potential in medicinal chemistry [1]. This specific compound is primarily utilized as a versatile synthetic building block for creating diverse and complex molecular libraries through sequential, orthogonal cross-coupling reactions [2].

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine: Unique Orthogonal Reactivity


In the synthesis of complex imidazo[1,2-a]pyridine-based molecules, the specific halogen substitution pattern is critical for dictating the outcome of cross-coupling reactions. Attempts to substitute 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine with a generic analog, such as 6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine or 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine [1], would lead to different products or failed syntheses. The reactivity and regioselectivity of halogen displacement in these systems are highly sensitive to the position and electronic nature of the substituents, meaning the unique 3-bromo-6-chloro-8-iodo arrangement provides a specific, non-interchangeable sequential functionalization pathway that cannot be replicated by other polyhalogenated isomers [2].

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine: Evidence vs. Analogs


Halogen Position Impact on Regioselectivity

A key differentiation for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine lies in the unique orthogonality of its three halogen substituents. Studies on 7,8-dihalogenated imidazo[1,2-a]pyridines demonstrate that iodine atoms undergo complete and regioselective substitution in Suzuki-Miyaura cross-couplings, achieving isolated yields of 87–90% [1]. While this is a class-level inference, it strongly suggests that for the target compound, the 8-iodo group will react first with high fidelity. In contrast, the positional isomer 6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine places the bromine and chlorine atoms at different sites, which is known to alter the electronic environment and, consequently, the selectivity and efficiency of subsequent coupling steps [1]. This positional difference provides a quantifiable advantage in designing predictable, multi-step synthetic sequences for complex target molecules.

Organic Synthesis Cross-coupling Regioselectivity

Functionalization Pathways: Halogen vs. Nitro Scaffold

The presence of a bromine atom at the 3-position of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine provides a distinct functionalization vector compared to the 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine scaffold [1], which has been explored for antiparasitic activity. The latter compound is used to introduce aryl groups at the 8-position via Suzuki-Miyaura coupling, with identified hits showing potent antitrypanosomal activity (IC50 = 0.04–0.16 μM) and antileishmanial activity (IC50 = 1.2–1.3 μM) [1]. While direct activity data for 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is not available, the iodine at position 8 provides a more reactive handle for initial functionalization compared to a bromine, potentially enabling faster and higher-yielding derivatization. The bromine at position 3 then allows for orthogonal diversification, creating chemical space inaccessible to the nitro-containing analog.

Medicinal Chemistry Antiparasitic Lead Optimization

Enhanced Orthogonality via a Third Halogen

The defining feature of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is the presence of three distinct halogens, which offers a significant synthetic advantage over dihalogenated analogs like 7-chloro-8-iodoimidazo[1,2-a]pyridine [1]. Research on the 7-chloro-8-iodo system shows that while iodine substitution is highly regioselective and efficient, the subsequent substitution of the chlorine atom is challenging and was initially limited to hetero(aryl) groups . This highlights a difficulty in achieving a second functionalization step. The target compound, by incorporating an additional bromine atom, provides a third orthogonal handle. This allows for a more controlled and predictable three-step sequential functionalization (I first, then Br, then Cl), enabling the synthesis of more complex polyfunctionalized imidazo[1,2-a]pyridines than is possible with the dihalogenated comparator.

Organic Synthesis Sequential Coupling Polyfunctionalization

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine: Application Scenarios


Orthogonal Functionalization for Kinase Inhibitor Libraries

As highlighted by the class-level inference of regioselective iodine substitution (yields of 87-90% in Suzuki couplings) [1], the 8-iodo group of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine serves as the first point of diversification. The subsequent presence of bromine at position 3 and chlorine at position 6 provides two additional, less reactive handles for sequential functionalization. This makes the compound an ideal starting material for the parallel synthesis of complex, poly-substituted imidazo[1,2-a]pyridine libraries, which are core scaffolds for targeting a range of kinases [2]. This controlled, stepwise approach reduces the risk of forming complex mixtures of regioisomers, saving time and resources in lead optimization campaigns.

Antiparasitic Chemical Space Diversification

The antikinetoplastid potential of the imidazo[1,2-a]pyridine scaffold has been demonstrated with the 8-bromo-6-chloro-3-nitro analog, which yielded molecules with potent antitrypanosomal (IC50 = 0.04–0.16 μM) and antileishmanial (IC50 = 1.2–1.3 μM) activity [2]. 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine offers a complementary vector for drug discovery. By using the iodine at C8 for the first functionalization, researchers can access a different subset of derivatives (e.g., 8-aryl, 8-alkynyl, or 8-amino) compared to the 3-nitro-substituted series. This scaffold also lacks the nitro group, which may reduce potential toxicity liabilities associated with nitroaromatic compounds, while still enabling potent activity through alternative mechanisms.

Radiolabeled Probes for Nuclear Imaging

The imidazo[1,2-a]pyridine core is of interest for developing radiopharmaceuticals [1]. The presence of an iodine atom at position 8 in the target compound is a significant advantage for this field. Iodine-123 and iodine-124 are common radioisotopes for SPECT and PET imaging, respectively. The established regioselective reactivity of the 8-iodo group [2] provides a reliable route for introducing a radioactive iodine label or, conversely, for using the non-radioactive compound as a 'cold' standard. The remaining bromine and chlorine atoms offer additional positions for attaching targeting vectors or pharmacokinetic-modifying groups, enabling the development of precise molecular imaging agents.

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